Cas no 116403-62-4 (Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester)

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester structure
116403-62-4 structure
Product Name:Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester
CAS No:116403-62-4
MF:C44H34O22
MW:914.727574825287
CID:191602
PubChem ID:5152597
Update Time:2024-03-01

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,4,5-trihydroxy-,1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl]ester
    • Benzoic acid,3,4,5-trihydroxy-,1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dih
    • Benzoic acid, 3,4,5-trihydroxy-,[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl]ester (9CI)
    • Benzoicacid, 3,4,5-trihydroxy-,(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl)bis(3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl)ester, stereoisomer
    • Theasinensin D
    • Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester
    • NCGC00094735-01
    • SCHEMBL21751976
    • 2-,2--BISEPIGALLOCATECHIN DIGALLATE
    • DTXSID101317247
    • CHEMBL1394337
    • 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)
    • 116403-62-4
    • Inchi: 1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2
    • InChI Key: YUULFXAQUWEYNP-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=C(C=2CC(C1C1=CC(=C(C(=C1C1=C(C(=C(C=C1C1C(CC2C(=CC(=CC=2O1)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O

Computed Properties

  • Exact Mass: 914.15417271g/mol
  • Monoisotopic Mass: 914.15417271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 16
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 9
  • Complexity: 1530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 395Ų

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester Related Literature

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.